molecular formula C14H17NO2 B11023409 3,4-dihydroisoquinolin-2(1H)-yl(tetrahydrofuran-2-yl)methanone

3,4-dihydroisoquinolin-2(1H)-yl(tetrahydrofuran-2-yl)methanone

Cat. No.: B11023409
M. Wt: 231.29 g/mol
InChI Key: UZSOTISHDZRYHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(TETRAHYDRO-2-FURANYL)METHANONE is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(TETRAHYDRO-2-FURANYL)METHANONE typically involves multi-step organic reactions. One common method involves the condensation of isoquinoline derivatives with tetrahydrofuran derivatives under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(TETRAHYDRO-2-FURANYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and other reagents under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(TETRAHYDRO-2-FURANYL)METHANONE has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other bioactive compounds.

Mechanism of Action

The mechanism of action of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(TETRAHYDRO-2-FURANYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: A parent compound with a simpler structure.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with similar biological activities.

    Furan: A heterocyclic compound with a similar ring structure.

Uniqueness

3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(TETRAHYDRO-2-FURANYL)METHANONE is unique due to its specific combination of isoquinoline and tetrahydrofuran moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl(oxolan-2-yl)methanone

InChI

InChI=1S/C14H17NO2/c16-14(13-6-3-9-17-13)15-8-7-11-4-1-2-5-12(11)10-15/h1-2,4-5,13H,3,6-10H2

InChI Key

UZSOTISHDZRYHE-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)N2CCC3=CC=CC=C3C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.